molecular formula C10H10N2O B1590702 6-Methoxyisoquinolin-1-amine CAS No. 266690-48-6

6-Methoxyisoquinolin-1-amine

Cat. No. B1590702
M. Wt: 174.2 g/mol
InChI Key: CPHNYLVFPAMYLD-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 6-Methoxyisoquinolin-1-amine involves a reaction with copper (I) oxide and ammonia in ethylene glycol at 120°C for 72 hours .


Molecular Structure Analysis

The InChI code for 6-Methoxyisoquinolin-1-amine is 1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

6-Methoxyisoquinolin-1-amine has a boiling point of 362.1±27.0°C at 760 mmHg . It is recommended to be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

  • Pharmacological Effects : 6-Methoxyisoquinolin-1-amine and its derivatives have been studied for their effects on blood pressure, respiration, and smooth muscle. These compounds are known to influence pressor and depressor activity, with variations in chemical structure impacting their physiological actions significantly (Fassett & Hjort, 1938).

  • Chemical Reactions and Synthesis : Research has explored the synthesis of various isoquinolines, including 6-Methoxyisoquinolin-1-amine, and their reactions with other compounds. These studies also delve into the transmission of effects through the heteroring and the changes in electrophilicity upon chelate formation (Tsizin & Lopatin, 1977).

  • Anticancer Applications : Some derivatives of 6-Methoxyisoquinolin-1-amine have been identified as potential anticancer agents, demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models (Sirisoma et al., 2009).

  • Biomedical Analysis : 6-Methoxyisoquinolin-1-amine derivatives have been used as fluorescent labeling reagents in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, making them useful in various analytical applications (Hirano et al., 2004).

  • Fluorescence Derivatization in Liquid Chromatography : Derivatives of 6-Methoxyisoquinolin-1-amine have been used as sensitive fluorescence derivatization reagents for primary amines in liquid chromatography. This allows for the sensitive detection and quantification of amines in various samples (Yoshida et al., 1993).

  • Antiplasmodial Activity : Compounds derived from 6-Methoxyquinolin-8-amine, a close relative of 6-Methoxyisoquinolin-1-amine, have been studied for their antiplasmodial activity, demonstrating potential in the treatment of diseases like malaria (Hochegger et al., 2021).

  • In Vitro Antitumor Activity : Functionalized derivatives containing 6-Methoxyquinolin-4-yl groups have shown significant in vitro antitumor activity against various human cancer cell lines, highlighting the potential of these compounds in cancer research (Károlyi et al., 2012).

  • Antimicrobial Activities : New derivatives of 6-Methoxyisoquinolin-1-amine have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic bacterial and fungal strains (Thomas, Adhikari & Shetty, 2010).

Safety And Hazards

The safety information for 6-Methoxyisoquinolin-1-amine includes a GHS07 pictogram, a warning signal word, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-methoxyisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHNYLVFPAMYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573837
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyisoquinolin-1-amine

CAS RN

266690-48-6
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
COc1ccc2c(Oc3ccccc3)nccc2c1
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Synthesis routes and methods II

Procedure details

A mixture of 6-methoxy-1-phenoxyisoquinoline (21.3 g, 85 mmol) and ammonium acetate (55 g) was heated, under a nitrogen atmosphere, to 150° C. and stirred overnight. The mixture was allowed to cool to ambient temperature, after which 3 N sodium hydroxide (280 ml) was added with stirring. The thus obtained solution was extracted with ethyl acetate (2×300 ml) and the combined organic layers were extracted with 2N hydrochloric acid (100 ml). Subsequently, the pH of the aqueous layer was adjusted to 12 with 2 N sodium hydroxide. Extraction with ethyl acetate (300 ml) then afforded an organic layer, which was washed with brine (100 ml), dried (magnesium sulphate) and concentrated under reduced pressure to give 1-amino-6-methoxyisoquinoline (11 g, 75%), ESI-MS: 175.2 [M+H]+
Name
6-methoxy-1-phenoxyisoquinoline
Quantity
21.3 g
Type
reactant
Reaction Step One
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55 g
Type
reactant
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Quantity
280 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A sealable tube was charged with 83E (770 mg, 3.98 mmol), copper (I) oxide (30 mg) and 12M NH3 in ethylene glycol (5 mL). The tube was sealed and the reaction was heated to 120° C. for 72 h. After cooling to rt, the reaction was diluted with methanol and was purified via preparative HPLC (MeOH/water/TFA) to provide 83F (832 mg, 72%). LC-MS: 175.23 (M+H)+.
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Quantity
770 mg
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5 mL
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30 mg
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Davoine, A Traina, J Evrard, S Lanners… - European Journal of …, 2023 - Elsevier
… [38], yielding 6-methoxyisoquinolin-1-amine 35 as a crude product. 1-Aminoisoquinolin-6-ol 36 was obtained by demethylation of crude product 35 using pyridinium chloride. …
Number of citations: 0 www.sciencedirect.com
Y Wang, Q Zhang, Y Hao, C Luo, X Huang… - …, 2022 - ACS Publications
We report the condition-controlled C–H activation-engaged reactions of 3-phenyl-1,2,4-oxadiazol-5(2H)-ones with vinylene carbonate, straightforwardly constructing four divergent fused…
Number of citations: 5 pubs.acs.org

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